molecular formula C21H16N2O3S B12924284 Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 184842-71-5

Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-

Cat. No.: B12924284
CAS No.: 184842-71-5
M. Wt: 376.4 g/mol
InChI Key: ZLHGEFNYXGFMGD-UHFFFAOYSA-N
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Description

Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]- involves several steps. One common synthetic route includes the reaction of 4-bromoaniline with phenylsulfonyl chloride to form 4-bromo-N-phenylsulfonylaniline. This intermediate is then subjected to a Suzuki coupling reaction with 3-indoleboronic acid to yield the desired product . The reaction conditions typically involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with sodium borohydride may produce amines.

Properties

184842-71-5

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)indol-3-yl]benzamide

InChI

InChI=1S/C21H16N2O3S/c22-21(24)16-12-10-15(11-13-16)19-14-23(20-9-5-4-8-18(19)20)27(25,26)17-6-2-1-3-7-17/h1-14H,(H2,22,24)

InChI Key

ZLHGEFNYXGFMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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